3-(3-Methoxypyridin-2-yl)propanoic acid 3-(3-Methoxypyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 139745-96-3
VCID: VC5184977
InChI: InChI=1S/C9H11NO3/c1-13-8-3-2-6-10-7(8)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
SMILES: COC1=C(N=CC=C1)CCC(=O)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.191

3-(3-Methoxypyridin-2-yl)propanoic acid

CAS No.: 139745-96-3

Cat. No.: VC5184977

Molecular Formula: C9H11NO3

Molecular Weight: 181.191

* For research use only. Not for human or veterinary use.

3-(3-Methoxypyridin-2-yl)propanoic acid - 139745-96-3

Specification

CAS No. 139745-96-3
Molecular Formula C9H11NO3
Molecular Weight 181.191
IUPAC Name 3-(3-methoxypyridin-2-yl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c1-13-8-3-2-6-10-7(8)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Standard InChI Key YTGHQTCQVYPJID-UHFFFAOYSA-N
SMILES COC1=C(N=CC=C1)CCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

3-(3-Methoxypyridin-2-yl)propanoic acid (IUPAC name: 3-(3-methoxypyridin-2-yl)propanoic acid) is a heterocyclic organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. The structure consists of a pyridine ring substituted with a methoxy group (-OCH₃) at position 3 and a three-carbon propanoic acid chain (-CH₂CH₂COOH) at position 2.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
CAS Registry NumberNot yet assigned
SMILES NotationCOC1=CC=CN=C1C(CC(=O)O)
Key Functional GroupsPyridine, Methoxy, Carboxylic Acid

The methoxy group enhances electron density on the pyridine ring, influencing reactivity and solubility, while the carboxylic acid moiety enables salt formation and hydrogen bonding .

Stereochemical Considerations

While the compound lacks chiral centers in its basic structure, derivatives with modifications to the propanoic acid chain (e.g., methyl branching or amino substitutions) may exhibit stereochemistry. For example, enantioselective synthesis of analogous piperazine-substituted propanoic acids employs chiral triflate intermediates to achieve >99% enantiomeric purity .

Synthesis and Manufacturing Approaches

Traditional Synthetic Routes

Synthesis of pyridine-substituted propanoic acids typically involves:

  • Pyridine Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions. For example, 3-methoxypyridine can undergo halogenation at position 2 to form 2-bromo-3-methoxypyridine, followed by a Negishi or Suzuki coupling with a propanoic acid precursor.

  • Carboxylic Acid Introduction: Alkylation of pyridine derivatives with acrylates or malonic acid derivatives, followed by hydrolysis to yield the carboxylic acid .

Example Pathway:

  • 2-Bromo-3-methoxypyridine + Methyl acrylate → Pd-catalyzed coupling → Methyl 3-(3-methoxypyridin-2-yl)propanoate.

  • Ester Hydrolysis: Treatment with NaOH/H₂O → 3-(3-Methoxypyridin-2-yl)propanoic acid .

Modern Catalytic Methods

Recent advances in continuous flow chemistry, as demonstrated in the synthesis of (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid , suggest scalable alternatives to batch processes. Key improvements include:

  • High-Pressure Hydrogenolysis: Efficient removal of benzyl ester protecting groups (>99% yield) .

  • Enantioselective SN2 Displacement: Chiral triflate intermediates enable stereocontrol, critical for pharmaceutical applications .

Table 2: Comparative Synthetic Efficiency

MethodYield (%)Purity (%)Scale (kg)
Batch Process 8383 e.p.3
Continuous Flow >99>99 e.p.80

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its ionizable carboxylic acid group (pKa ~4.5) and hydrophobic pyridine ring. Predicted solubility:

  • Water: Moderate (1–10 mg/mL at pH 7).

  • Organic Solvents: High in DMSO, methanol, and ethyl acetate .
    Stability studies of analogs indicate decomposition risks under strong acidic/basic conditions (e.g., demethylation of methoxy groups at pH <2 or >12).

Thermal Properties

  • Melting Point: Estimated 150–160°C (analog-based ).

  • Thermogravimetric Analysis (TGA): Decomposition onset ~200°C.

Biological Activities and Applications

Case Study: Anticancer Activity

Derivatives of 3-(6-methoxypyridin-3-yl)propanoic acid exhibit IC₅₀ values of 1–10 μM against A549 lung cancer cells, suggesting structure-activity relationships (SAR) dependent on substitution patterns.

Agricultural Applications

Methoxypyridine derivatives act as herbicides by inhibiting acetolactate synthase (ALS) . The propanoic acid chain may improve soil mobility and bioavailability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.3 (d, 1H, pyridine-H), 7.2 (m, 2H, pyridine-H), 3.9 (s, 3H, OCH₃), 2.8 (t, 2H, CH₂), 2.4 (t, 2H, CH₂COOH) .

  • IR (cm⁻¹): 1700 (C=O), 1250 (C-O), 1600 (aromatic C=C).

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